An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-biotin-PEG3-acid is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications in research and drug development. This guide provides a comprehensive overview of its chemical properties, core functionalities, and key applications. Detailed experimental protocols for its use in bioconjugation, particularly through "click chemistry" and amine acylation, are presented. Furthermore, this document illustrates its role in sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) through structured data, detailed methodologies, and visual diagrams.
Introduction
In the realm of bioconjugation, precision and control are paramount. Heterobifunctional linkers are essential tools that enable the covalent linkage of two different biomolecules or a biomolecule and a small molecule therapeutic. N-(Azido-PEG2)-N-biotin-PEG3-acid is a versatile linker that offers two distinct reactive functionalities: an azide (B81097) group and a carboxylic acid. The azide group facilitates highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies.
The branched PEG structure of this linker imparts several advantageous properties. The PEG chains enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and can improve pharmacokinetic profiles in therapeutic applications.[1] The biotin (B1667282) moiety serves as a powerful affinity tag for detection, purification, and signal amplification through its high-affinity interaction with avidin (B1170675) or streptavidin.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-(Azido-PEG2)-N-biotin-PEG3-acid is crucial for its effective application. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C25H44N6O9S |
| Molecular Weight | 604.7 g/mol [2] |
| CAS Number | 2112731-59-4[2] |
| Purity | >96%[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage | Store at -20°C, desiccated |
Core Functionalities and Applications
The unique trifunctional nature of N-(Azido-PEG2)-N-biotin-PEG3-acid (azide, carboxylic acid, and biotin) allows for its use in a variety of complex bioconjugation strategies.
Click Chemistry
The azide group is a bioorthogonal handle that reacts specifically with alkyne-containing molecules. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.
Amine Acylation
The carboxylic acid can be activated, typically with reagents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) such as EDC, to form a reactive NHS ester. This ester readily reacts with primary amines on proteins or other molecules to form stable amide bonds.
Biotin-Avidin Affinity
The biotin group allows for the highly specific and strong interaction with avidin or streptavidin. This can be utilized for:
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Purification: Affinity chromatography using immobilized avidin or streptavidin.
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Detection: Using enzyme-conjugated streptavidin in techniques like ELISA and Western blotting.
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Signal Amplification: Building layered detection systems.
Key Applications
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Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells.
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PROteolysis TArgeting Chimeras (PROTACs): It can link a target-binding ligand and an E3 ligase-binding ligand to induce the degradation of a specific protein.[3]
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Drug Delivery and Targeting: The PEG chains can improve the pharmacokinetic properties of drugs, and the linker can be used to attach targeting moieties.[1]
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Proteomics and Cell Surface Labeling: The biotin tag enables the enrichment and identification of labeled proteins.
Experimental Protocols
The following are generalized protocols for the use of N-(Azido-PEG2)-N-biotin-PEG3-acid. Optimization may be required for specific applications.
Protocol for Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the linker to a protein via its primary amines.
Materials:
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N-(Azido-PEG2)-N-biotin-PEG3-acid
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Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
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N-Hydroxysuccinimide (NHS)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve N-(Azido-PEG2)-N-biotin-PEG3-acid, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
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Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester.
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Protein Conjugation:
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Immediately add the activated linker solution to the protein solution at a desired molar excess (typically 10-20 fold excess of linker to protein).
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching:
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Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
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Characterization:
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Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
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Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized molecule to an alkyne-containing molecule.
Materials:
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Azide-functionalized molecule (e.g., the product from protocol 4.1)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer (e.g., PBS, pH 7.4)
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Purification system
Procedure:
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Preparation of Reagents:
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Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer.
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Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA.
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Reaction Setup:
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In a reaction vessel, combine the azide- and alkyne-containing molecules.
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Add THPTA to the reaction mixture (typically at a concentration to achieve a 4:1 ligand to copper ratio).
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Add CuSO4 to the reaction mixture (typically 50-100 µM final concentration).
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Initiate the reaction by adding sodium ascorbate (typically 1-5 mM final concentration).
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like HPLC or mass spectrometry.
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Purification:
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Purify the final conjugate using a suitable method such as affinity chromatography (if one of the components has a tag), size-exclusion chromatography, or HPLC.
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Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows involving N-(Azido-PEG2)-N-biotin-PEG3-acid.
Figure 1: A generalized workflow for the conjugation of N-(Azido-PEG2)-N-biotin-PEG3-acid to a protein via its primary amines.
Figure 2: A conceptual workflow for the assembly of a PROTAC molecule using N-(Azido-PEG2)-N-biotin-PEG3-acid.
Conclusion
N-(Azido-PEG2)-N-biotin-PEG3-acid is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the utility of the biotin affinity tag, enables the construction of complex and highly functional bioconjugates. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this linker in a wide range of research and therapeutic contexts. As the fields of bioconjugation and targeted drug delivery continue to evolve, the demand for sophisticated linkers like N-(Azido-PEG2)-N-biotin-PEG3-acid is expected to grow, further driving innovation in medicine and biotechnology.
